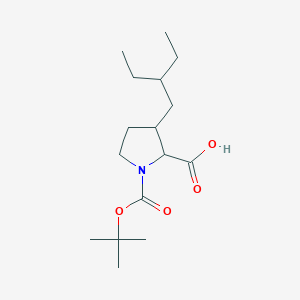

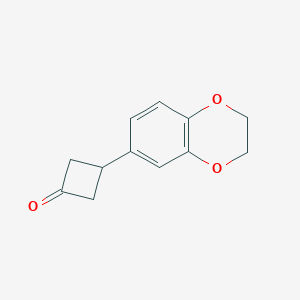

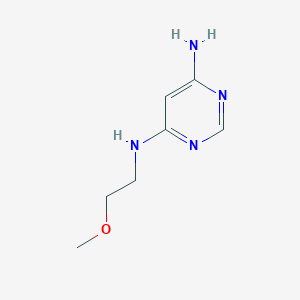

![molecular formula C12H10ClNO2 B1470036 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1500640-74-3](/img/structure/B1470036.png)

1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid

Vue d'ensemble

Description

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Pyrrole compounds can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring1.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. These properties can be determined through various experimental techniques.

Applications De Recherche Scientifique

Biocatalyst Inhibition

Carboxylic acids, including structures similar to 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid, have shown potential in biocatalyst inhibition. They can become inhibitory to microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield, impacting microbial internal pH and cell membrane integrity. Understanding these mechanisms can aid in engineering more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Environmental Impact

The environmental consequences of chlorophenols, which share structural similarities with 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid, have been extensively reviewed. Chlorophenols, including 3-chlorophenol, are known for their moderate toxic effects on mammalian and aquatic life and can exhibit considerable toxicity to fish upon long-term exposure. Understanding their environmental impact can inform safer chemical handling and disposal practices (Krijgsheld & Gen, 1986).

Carcinogen Metabolism

Studies on human urinary carcinogen metabolites, including those from tobacco, highlight the importance of understanding how compounds like 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid might be metabolized and contribute to carcinogenic outcomes. Such research is crucial for assessing the potential risks associated with exposure to such compounds (Hecht, 2002).

Ethylene Inhibition in Agriculture

The study of 1-methylcyclopropene (1-MCP) as an inhibitor of ethylene action in over 100 studies highlights the potential agricultural applications of compounds like 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid. Understanding the mechanisms through which these compounds inhibit ethylene effects can lead to advancements in post-harvest technology, extending the shelf life of fruits, vegetables, and floriculture crops (Blankenship & Dole, 2003).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some compounds may be toxic, corrosive, flammable, or reactive. Proper handling and disposal procedures should be followed to ensure safety4.

Orientations Futures

The future directions in the study of pyrrole compounds and their derivatives could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs with improved efficacy and safety profiles.

Please note that this information is quite general and may not apply directly to “1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid”. For more specific information, further research or consultation with a chemistry professional may be necessary.

Propriétés

IUPAC Name |

1-[(3-chlorophenyl)methyl]pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSSUVOQXXKJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

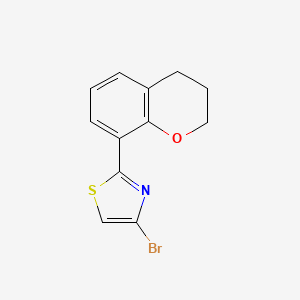

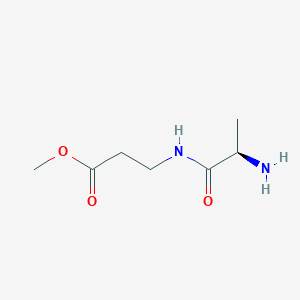

![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-amine](/img/structure/B1469973.png)

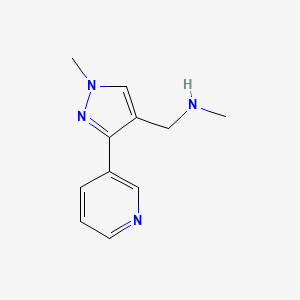

![(1-methoxypropan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469974.png)

![2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469975.png)